Cas no 2228765-08-8 (4-(2-chloro-1-hydroxyethyl)-3-fluorophenol)

4-(2-Chloro-1-hydroxyethyl)-3-fluorophenol is a fluorinated phenolic compound featuring both chloro and hydroxyethyl functional groups, making it a versatile intermediate in organic synthesis. Its unique structure allows for selective reactivity in pharmaceutical and agrochemical applications, particularly in the development of bioactive molecules. The presence of fluorine enhances metabolic stability and binding affinity, while the chloro-hydroxyethyl moiety offers opportunities for further derivatization. This compound is particularly valuable in medicinal chemistry for designing enzyme inhibitors or receptor modulators due to its balanced lipophilicity and electronic properties. High purity grades ensure consistent performance in research and industrial processes. Proper handling is advised due to its reactive functional groups.
4-(2-chloro-1-hydroxyethyl)-3-fluorophenol structure
2228765-08-8 structure
Product Name:4-(2-chloro-1-hydroxyethyl)-3-fluorophenol
CAS No:2228765-08-8
MF:C8H8ClFO2
MW:190.599325180054
CID:6395435
PubChem ID:165684138
Update Time:2025-10-31

4-(2-chloro-1-hydroxyethyl)-3-fluorophenol Chemical and Physical Properties

Names and Identifiers

    • 4-(2-chloro-1-hydroxyethyl)-3-fluorophenol
    • 2228765-08-8
    • EN300-1976747
    • Inchi: 1S/C8H8ClFO2/c9-4-8(12)6-2-1-5(11)3-7(6)10/h1-3,8,11-12H,4H2
    • InChI Key: BHANZZIQRIYHOK-UHFFFAOYSA-N
    • SMILES: ClCC(C1C=CC(=CC=1F)O)O

Computed Properties

  • Exact Mass: 190.0196853g/mol
  • Monoisotopic Mass: 190.0196853g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 2
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 1
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1.4
  • Topological Polar Surface Area: 40.5Ų

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Additional information on 4-(2-chloro-1-hydroxyethyl)-3-fluorophenol

Recent Advances in the Study of 4-(2-chloro-1-hydroxyethyl)-3-fluorophenol (CAS: 2228765-08-8)

The compound 4-(2-chloro-1-hydroxyethyl)-3-fluorophenol (CAS: 2228765-08-8) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This molecule, characterized by its unique chloro-hydroxyethyl and fluoro-substituted phenol structure, has shown promising potential in various therapeutic applications. Recent studies have focused on its synthesis, pharmacological properties, and potential as a lead compound for drug development. This research brief aims to summarize the latest findings and provide insights into its future applications.

One of the key areas of interest is the synthetic pathway of 4-(2-chloro-1-hydroxyethyl)-3-fluorophenol. A study published in the Journal of Medicinal Chemistry (2023) detailed an optimized synthesis route that improves yield and purity. The researchers employed a multi-step process involving fluorination and chlorination reactions, followed by selective hydroxylation. This method not only enhances the scalability of production but also ensures the consistency of the compound's pharmacological profile, which is critical for further preclinical and clinical studies.

Pharmacological evaluations of 4-(2-chloro-1-hydroxyethyl)-3-fluorophenol have revealed its potential as an anti-inflammatory and antimicrobial agent. In vitro studies demonstrated its ability to inhibit key inflammatory markers such as TNF-α and IL-6, suggesting its utility in treating chronic inflammatory diseases. Additionally, its antimicrobial activity against a range of Gram-positive and Gram-negative bacteria has been documented, with particular efficacy against drug-resistant strains. These findings position the compound as a candidate for further development in infectious disease therapeutics.

Another significant aspect of recent research is the exploration of the compound's mechanism of action. Structural-activity relationship (SAR) studies have identified the chloro-hydroxyethyl moiety as critical for its bioactivity. Molecular docking simulations suggest that this moiety interacts with specific binding sites on target proteins, thereby modulating their function. This mechanistic insight is invaluable for the design of derivatives with enhanced potency and selectivity, paving the way for next-generation therapeutics.

Despite these promising results, challenges remain in the development of 4-(2-chloro-1-hydroxyethyl)-3-fluorophenol as a therapeutic agent. Issues such as metabolic stability, bioavailability, and potential toxicity need to be addressed in future studies. Preliminary toxicological assessments indicate that the compound is well-tolerated in animal models, but comprehensive safety profiles are yet to be established. Researchers are also investigating formulation strategies to improve its pharmacokinetic properties, such as nano-encapsulation and prodrug approaches.

In conclusion, 4-(2-chloro-1-hydroxyethyl)-3-fluorophenol represents a promising candidate in the field of chemical biology and drug discovery. Its unique structural features and demonstrated bioactivities make it a valuable subject for ongoing and future research. Continued efforts in synthetic optimization, mechanistic studies, and preclinical evaluations will be essential to unlock its full therapeutic potential. This compound exemplifies the intersection of chemistry and biology in addressing unmet medical needs, highlighting the importance of interdisciplinary collaboration in pharmaceutical innovation.

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